![molecular formula C13H19NO B291859 N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
N-[4-(propan-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(propan-2-yl)phenyl]butanamide, also known as Pregabalin, is a medication that is used to treat various conditions such as epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability.
作用機序
N-[4-(propan-2-yl)phenyl]butanamide binds to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability. This mechanism of action is similar to that of gabapentin, which is another medication used to treat epilepsy and neuropathic pain.
Biochemical and physiological effects:
N-[4-(propan-2-yl)phenyl]butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. In addition, it has been found to reduce the release of glutamate, which is an excitatory neurotransmitter. N-[4-(propan-2-yl)phenyl]butanamide has also been found to reduce the release of substance P, which is a neuropeptide involved in pain transmission.
実験室実験の利点と制限
N-[4-(propan-2-yl)phenyl]butanamide has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. Another advantage is that it has been extensively studied in clinical trials, which provides a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(propan-2-yl)phenyl]butanamide. One direction is to investigate its potential use in treating other conditions, such as chronic pain syndromes and mood disorders. Another direction is to investigate its mechanism of action in more detail, particularly its effects on calcium channels and neurotransmitter release. Finally, future research could focus on developing new analogues of N-[4-(propan-2-yl)phenyl]butanamide that have improved efficacy and fewer side effects.
合成法
The synthesis of N-[4-(propan-2-yl)phenyl]butanamide involves the reaction of 4-isobutylphenylacetic acid with ammonia, followed by cyclization with acetic anhydride to form the intermediate compound, 3-isobutyl GABA. This intermediate is then reacted with methylamine to produce N-[4-(propan-2-yl)phenyl]butanamide.
科学的研究の応用
N-[4-(propan-2-yl)phenyl]butanamide has been extensively researched for its efficacy in treating various conditions. It has been found to be effective in reducing seizure frequency in patients with epilepsy. In addition, it has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. N-[4-(propan-2-yl)phenyl]butanamide has also been found to be effective in treating generalized anxiety disorder and social anxiety disorder.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-13(15)14-12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
IDDDOJJSNZTWIQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)









![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)